6-Bromo-3-iodo-1H-indazole
Description
Significance of Poly-Halogenated 1H-Indazoles in Contemporary Organic Synthesis
Poly-halogenated 1H-indazoles are highly valued in organic synthesis due to the differential reactivity of the halogen substituents. This allows for selective and sequential functionalization, providing a strategic advantage in the synthesis of complex target molecules. The presence of multiple halogens, such as bromine and iodine, on the indazole ring system opens up diverse avenues for creating new chemical entities with tailored properties. rsc.orgresearchgate.net These halogenated intermediates are crucial in the construction of various heterocyclic compounds through reactions like Suzuki-Miyaura and Sonogashira couplings. researchgate.netdoi.org
The strategic placement of halogens dictates the regioselectivity of subsequent reactions, a key factor in synthetic planning. researchgate.net For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to introduce different substituents at specific positions in a controlled manner. researchgate.netdoi.org This selective reactivity is a powerful tool for generating molecular diversity from a single, readily accessible starting material.
Research Trajectories of 6-Bromo-3-iodo-1H-indazole within Heterocyclic Chemistry
This compound has garnered significant attention as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.orgchemscene.com Its chemical structure, featuring both a bromine and an iodine atom at distinct positions, makes it an ideal substrate for a range of chemical transformations.
The synthesis of this compound itself is typically achieved through the iodination of 6-bromo-1H-indazole. rsc.org A common method involves treating 6-bromo-1H-indazole with potassium hydroxide (B78521) and then iodine in a solvent like dimethylformamide (DMF). rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 885521-88-0 sigmaaldrich.com |
| Molecular Formula | C₇H₄BrIN₂ sigmaaldrich.com |
| Molecular Weight | 322.93 g/mol echemi.com |
| Physical Form | Solid sigmaaldrich.com |
| Boiling Point | 413.1±25.0 °C at 760 mmHg echemi.com |
| Flash Point | 203.6±23.2 °C echemi.com |
| Density | 2.4±0.1 g/cm³ echemi.com |
Research has extensively utilized this compound in palladium-catalyzed cross-coupling reactions. For example, it undergoes selective Sonogashira coupling at the more reactive C3-iodo position. doi.org This selectivity allows for the introduction of an alkynyl group at the 3-position while leaving the 6-bromo position available for subsequent functionalization. doi.org Similarly, Suzuki coupling reactions can be performed, enabling the formation of carbon-carbon bonds with various boronic acids or esters. rsc.org
A significant area of investigation involves the use of this compound in the synthesis of kinase inhibitors. rsc.org Many FDA-approved small molecule anti-cancer drugs feature an indazole scaffold. researchgate.net The ability to functionalize the this compound at multiple sites allows for the creation of libraries of compounds that can be screened for their inhibitory activity against various kinases, which are crucial targets in cancer therapy. rsc.orggoogle.com
Furthermore, the N-methylation of this compound to produce 6-Bromo-3-iodo-1-methyl-1H-indazole is another important synthetic route, expanding the range of accessible derivatives. chemicalbook.com This modification can influence the compound's biological activity and physical properties.
The versatility of this compound continues to drive its use in the exploration of new chemical space, with ongoing research focusing on the development of novel synthetic methodologies and the discovery of new bioactive molecules and advanced materials. chemscene.comevitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXUFQBYDQCUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646269 | |
| Record name | 6-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-88-0 | |
| Record name | 6-Bromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-iodo-2H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-iodo-1H-indazole | |
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Synthetic Methodologies for 6 Bromo 3 Iodo 1h Indazole and Its Derivatives
Regioselective Halogenation Strategies for Indazole Scaffolds
Regioselective halogenation is a fundamental tool for the synthesis of specifically substituted indazoles. The inherent reactivity of the indazole ring allows for direct functionalization at key positions, provided that the reaction conditions are carefully controlled.
The introduction of an iodine atom at the C3 position of the indazole ring is a common and effective strategy. The direct iodination of 6-bromo-1H-indazole is a primary method for synthesizing the target compound, 6-bromo-3-iodo-1H-indazole. This transformation is typically achieved under basic conditions, where the C3 proton is sufficiently acidic to be removed, facilitating electrophilic attack by iodine. chim.it
A standard procedure involves treating a solution of 6-bromo-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base, such as potassium hydroxide (B78521) (KOH), followed by the addition of iodine (I₂). chim.itrsc.org The reaction proceeds smoothly at room temperature, yielding the desired product as a solid precipitate after aqueous workup. rsc.org Alternative bases like potassium carbonate or potassium tert-butoxide have also been employed successfully. chim.it This method is efficient, with reported yields often exceeding 70%. rsc.org
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 6-Bromo-1H-indazole | 1. KOH (2.0 equiv.) 2. I₂ (1.5 equiv.) | DMF | Room Temp. | 3 h | 71.2% | rsc.org |
| 5-Methoxyindazole | I₂, KOH | Dioxane | - | - | Quantitative | chim.it |
| 6-Nitroindazole | I₂, Base | - | - | - | - | chim.it |
Table 1: Conditions for Direct Iodination of Indazole Scaffolds.
While the target compound already contains bromine at the C6 position, understanding regioselective bromination is crucial for synthesizing various indazole derivatives. Direct C-H bromination of the indazole core can be achieved with high selectivity by carefully choosing the brominating agent and reaction conditions. Metal-free approaches are particularly noteworthy for their environmental advantages. semanticscholar.orgnih.gov
Using N-bromosuccinimide (NBS) as the brominating agent allows for the selective synthesis of mono- or poly-halogenated indazoles by simply adjusting the solvent and temperature. semanticscholar.orgnih.govrsc.org For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS at a lower temperature can yield the 3-bromo product, while increasing the stoichiometry and temperature can lead to di-substituted products. nih.govrsc.org The regioselectivity is influenced by both steric and electronic factors of substituents on the indazole ring. nih.govresearchgate.net For example, bromination of 4-substituted 1H-indazoles can be directed to the C7 position. nih.govrsc.org
| Substrate | Brominating Agent | Conditions | Product(s) | Selectivity | Reference |
| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | EtOH, 50 °C | 3-Bromo-2-phenyl-2H-indazole | Mono-bromination | semanticscholar.org |
| 2-Phenyl-2H-indazole | NBS (>1.0 equiv.) | H₂O, 95 °C | 3,5-Dibromo- & 3,7-Dibromo-2-phenyl-2H-indazole | Di-bromination | semanticscholar.orgnih.gov |
| 4-Substituted-1H-indazole | NBS (1.1 equiv.) | CH₂Cl₂, rt | C7-monobrominated indazole | C7-selective | nih.gov |
Table 2: Examples of Regioselective Bromination of Indazoles.
Electrochemical methods represent a green and efficient alternative for the halogenation of indazoles. These techniques avoid the need for metal catalysts and chemical oxidants, relying instead on direct anodic oxidation. researchgate.netresearchgate.net The halogenation of 2H-indazoles can be performed using simple sodium halides (NaX, where X = Cl, Br) as the halogen source in an undivided cell. researchgate.net
This process demonstrates broad substrate scope and high functional-group compatibility, providing the corresponding 3-halogenated indazoles in moderate to excellent yields. researchgate.net The reaction is typically carried out at room temperature under a constant current, with the sodium halide often serving the dual role of halogen source and supporting electrolyte. researchgate.netacs.org This approach is valued for its operational simplicity, mild conditions, and environmental friendliness. researchgate.netbohrium.com
Advanced Transition-Metal-Catalyzed Approaches to this compound Synthesis
Transition-metal catalysis provides powerful tools for the construction and functionalization of complex heterocyclic scaffolds like indazoles. Palladium and rhodium catalysts, in particular, enable a wide range of transformations, including cross-coupling and C-H activation reactions.
Palladium-catalyzed cross-coupling reactions are indispensable for the C-C bond formation needed to create functionalized indazole derivatives. The Suzuki-Miyaura coupling, in particular, is a robust method for arylating the indazole core. mdpi.com The halogen atoms on this compound serve as excellent handles for such transformations.
For example, the iodine at the C3 position is more reactive and can be selectively coupled with various boronic acids or their esters in the presence of a palladium catalyst like Pd(dppf)Cl₂. rsc.org This allows for the introduction of diverse substituents at this position. Similarly, the bromine at C7 in other indazole derivatives has been effectively used in Suzuki-Miyaura reactions to introduce aryl groups, demonstrating the versatility of palladium catalysis in functionalizing specific positions of the indazole ring. nih.govrsc.orgresearchgate.net These reactions typically proceed under mild conditions with high tolerance for various functional groups. mdpi.com
| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reaction Type | Reference |
| This compound | Vinyl boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Cs₂CO₃ | 6-Bromo-3-vinyl-1H-indazole derivative | Suzuki Coupling | rsc.org |
| 3-Iodo-1H-indazole | Organoboronic acids | Pd complex / Ionic Liquid | C3-arylated 1H-indazoles | Suzuki-Miyaura | mdpi.com |
| 7-Bromo-4-substituted-1H-indazole | Boronic acids | Pd(OAc)₂, SPhos | C7-arylated 4-substituted 1H-indazoles | Suzuki-Miyaura | nih.gov |
Table 3: Palladium-Catalyzed Functionalization of Halogenated Indazoles.
Rhodium(III)-catalyzed C-H activation is an advanced strategy for the efficient, one-step construction of substituted indazole rings. acs.org This methodology often involves the reaction of starting materials like azobenzenes or benzimidates with various coupling partners. The reaction proceeds through the formation of a five-membered rhodacycle intermediate, which then undergoes further transformation, such as annulation, to build the indazole core. mdpi.com
These reactions are highly regioselective and can tolerate a wide range of functional groups. acs.org For example, Rh(III)-catalyzed annulation of azobenzenes with aldehydes or sulfoxonium ylides provides direct access to N-aryl-2H-indazoles and 3-acyl-(2H)-indazoles, respectively. acs.orgacs.org While not a direct synthesis of this compound, this C-H activation/annulation strategy represents a powerful, atom-economical approach to constructing the fundamental indazole scaffold, which can then be further functionalized. mdpi.comrsc.org
Copper-Catalyzed Methodologies in Indazole Synthesis
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of indazole derivatives. These methods often provide an efficient and cost-effective alternative to palladium-catalyzed systems. While direct copper-catalyzed synthesis of this compound is not extensively detailed, the broader applications of copper catalysis in forming the indazole core and in C-H functionalization are highly relevant for creating its derivatives.
Copper(I) oxide (Cu₂O) has been utilized to mediate the cyclization of o-haloaryl N-tosylhydrazones, providing an efficient route to the indazole scaffold. nih.gov Similarly, copper(II) acetate (B1210297) (Cu(OAc)₂) has been employed as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov These foundational methods are crucial for constructing the core indazole ring system, which can then be subjected to further functionalization.
More advanced copper-catalyzed methodologies focus on the direct functionalization of the pre-formed indazole ring. For instance, copper-catalyzed intramolecular carboamination of alkenes has been developed for the synthesis of complex fused indazole systems. nih.gov This type of reaction, which involves the formation of a carbon-nitrogen bond followed by a carbon-carbon bond, highlights the capability of copper catalysts to facilitate complex transformations and construct polycyclic indazole derivatives. nih.gov A plausible mechanism for copper-catalyzed hydroamination reactions involves the initial coordination of the copper catalyst to an alkyne moiety, followed by C–N bond formation and a subsequent 1,2-hydride shift to yield the final product. acs.org
The table below summarizes representative copper-catalyzed reactions for the synthesis of indazole derivatives, showcasing the versatility of this approach.
| Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Cu₂O | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | Thermo-induced isomerization and cyclization. nih.gov |
| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | 1H-Indazoles | Versatile cyclization approach. nih.gov |
| Cu(OTf)₂ / (R,R)-Ph-box | N-mesyl substrate with alkene | Hexahydro-1H-benz[f]indoles | Enantioselective intramolecular carboamination. nih.gov |
| Copper Catalyst | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | Intramolecular hydroamination. acs.org |
Metal-Free Synthetic Routes and Mechanistic Elucidation
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free routes to indazoles have gained considerable attention. These approaches often rely on oxidative C-H amination and radical-mediated pathways to construct and functionalize the indazole core, avoiding the need for transition metal catalysts.
Oxidative C-H amination represents a direct and atom-economical strategy for the synthesis of N-heterocycles, including 1H-indazoles. This approach involves the intramolecular cyclization of suitable precursors, such as arylhydrazones, via the formation of a C-N bond at an unactivated C-H bond.
One notable metal-free method involves the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to mediate the direct aryl C-H amination of arylhydrazones, which demonstrates good functional group compatibility. nih.gov Another approach employs iodine in the presence of potassium iodide and sodium acetate for the direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones. nih.gov
While not strictly "metal-free," silver(I)-mediated intramolecular oxidative C-H amination offers an efficient route to a variety of 3-substituted 1H-indazoles. nih.govacs.org This method is effective for precursors that are often difficult to cyclize using other C-H amination techniques. nih.gov Mechanistic studies suggest that this reaction proceeds through a single electron transfer (SET) process mediated by the Ag(I) oxidant, leading to the formation of a nitrogen-centered radical intermediate, which then undergoes intramolecular C-N bond formation. nih.govacs.org
The general procedure for silver(I)-mediated intramolecular oxidative C-H amination is as follows:
| Step | Action |
| 1 | Arylhydrazone, AgNTf₂, and Cu(OAc)₂ are combined in 1,2-dichloroethane. |
| 2 | The reaction mixture is stirred at 80 °C for 24 hours. |
| 3 | The mixture is cooled and concentrated. |
| 4 | The final product is purified by silica (B1680970) gel chromatography. acs.org |
Radical C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic compounds, including indazoles. rsc.org These reactions allow for the introduction of various functional groups at the C3 position of the indazole ring. The C3-functionalization of 2H-indazoles can proceed through a radical pathway, enabling reactions such as arylation, amination, acylation, and sulfonylation. researchgate.netnih.gov
Mechanistic studies suggest that these reactions often proceed through a radical pathway, which could explain the observed C3-selectivity. researchgate.netresearchgate.net For instance, the halogenation of 2H-indazoles using N-halosuccinimides (NXS) is believed to involve a radical mechanism. nih.gov The reaction is initiated by the generation of a bromine radical from N-bromosuccinimide (NBS) under thermal conditions. This radical then reacts with the indazole substrate to form an intermediate that is further oxidized to yield the halogenated product. nih.gov The involvement of radical intermediates is supported by experiments where the addition of radical scavengers like TEMPO or BHT inhibits the reaction. nih.gov
Microwave-Assisted Synthesis of Halogenated Indazoles
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govajrconline.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including halogenated indazoles.
The synthesis of indazole derivatives through Diels-Alder cycloaddition and copper-catalyzed intramolecular N-arylation of arylhydrazones has been improved by the use of microwave irradiation. ajrconline.org Microwave heating can significantly reduce the reaction times for these transformations, making the synthesis of the indazole core more efficient. ajrconline.org For instance, the synthesis of indazole acetic acid derivatives via N-N bond-forming reactions has been successfully achieved using microwave assistance. researchgate.net
While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided context, the general success of this technique for preparing halogenated heterocycles suggests its potential applicability. nih.gov The key advantages of microwave heating, such as rapid and uniform heating, can be beneficial for driving the halogenation reactions to completion and minimizing the formation of side products.
Functional Group Compatibility and Synthetic Limitations in this compound Preparation
A direct and efficient method for the synthesis of this compound involves the direct iodination of 6-bromo-1H-indazole. rsc.org This reaction is typically carried out using iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF). rsc.org The reaction proceeds smoothly at room temperature to afford the desired product in good yield. rsc.org
Synthetic Route for this compound:
| Reactant | Reagents | Solvent | Product | Yield |
| 6-bromo-1H-indazole | KOH, I₂ | DMF | This compound | 71.2% rsc.org |
While this method is effective, the synthesis and functionalization of polysubstituted indazoles can present challenges related to functional group compatibility and regioselectivity. In copper-promoted oxidative C-H amination reactions, the nature of the substituents on the arylhydrazone precursor can influence the reaction efficiency. researchgate.net Similarly, in metal-free halogenation of 2H-indazoles, electron-withdrawing groups like fluorine or chlorine are well-tolerated, whereas electron-donating groups such as methoxy (B1213986) can lead to incomplete conversion. nih.govsemanticscholar.org
Limitations in the synthesis of halogenated indazoles can also arise from the harsh reaction conditions required for some transformations, which may not be compatible with sensitive functional groups. The regioselectivity of halogenation can also be a challenge, particularly when multiple reactive sites are present on the indazole ring. For instance, the bromination of 2-phenyl-2H-indazole can lead to a mixture of di-substituted products with poor selectivity. nih.gov Therefore, the choice of synthetic methodology must be carefully considered based on the desired substitution pattern and the nature of the functional groups present in the starting materials.
Advanced Reactivity and Derivatization of 6 Bromo 3 Iodo 1h Indazole
Cross-Coupling Reactions Utilizing C3-Iodine and C6-Bromine Centers
The primary route for the elaboration of the 6-bromo-3-iodo-1H-indazole core involves palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a palladium(0) center. This reactivity difference is routinely exploited to achieve selective functionalization at the C3 position while leaving the C6-bromo group intact for subsequent transformations.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the C3 position. The greater reactivity of the C-I bond allows for the selective coupling of various boronic acids or their derivatives at this site. thieme-connect.de
For instance, the reaction of this compound with vinyl boronic acid pinacol (B44631) esters can be achieved using a palladium catalyst such as Pd(dppf)Cl2 and a base like cesium carbonate in a dioxane/water solvent system. rsc.org This selective reaction yields the 6-bromo-3-vinyl-1H-indazole derivative, preserving the bromine atom for a potential second coupling reaction. rsc.org The choice of catalyst, base, and solvent is crucial for optimizing yield and selectivity. mdpi.comresearchgate.net While N-protection of the indazole is sometimes employed, conditions have been developed to perform Suzuki couplings on unprotected (NH) indazoles, often using microwave irradiation to expedite the reaction. nih.govresearchgate.net This selective C3-arylation or vinylation is a key step in the synthesis of various biologically active compounds, including potential kinase inhibitors. chim.it
Table 1: Example of a Suzuki-Miyaura Reaction with this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org
When applied to dihalogenated substrates like this compound, the Sonogashira coupling demonstrates excellent regioselectivity. The reaction occurs preferentially at the more reactive C3-iodo position. thieme-connect.de This selectivity allows for the synthesis of 3-alkynyl-6-bromo-1H-indazoles, which are versatile intermediates. The remaining bromine at the C6 position can then be used as a handle for a subsequent cross-coupling reaction, such as a second Sonogashira or a Suzuki coupling, enabling the construction of complex, disubstituted indazoles. thieme-connect.de The reaction is typically carried out under mild conditions, though copper-free variants have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov
Table 2: General Conditions for Selective Sonogashira Coupling
| Substrate | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent |
| This compound | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, DIPEA) | DMF, THF, or Dioxane |
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene. organic-chemistry.org While direct intramolecular Heck reactions are a known synthetic strategy, the synthesis of 3-vinyl indazoles from this compound is more commonly achieved through other cross-coupling methods due to the high reactivity of the C-I bond. idexlab.com
Specifically, Suzuki-Miyaura coupling with a vinyl boronate, such as 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane, provides an efficient route to the corresponding 3-vinyl indazole. rsc.orgnih.gov This approach offers high yields and selectivity for the C3 position. nih.gov Stille coupling, using organotin reagents, has also been reported for the synthesis of 3-vinylindazoles from 3-bromo-1H-indazole, though the toxicity of tin compounds is a significant drawback. nih.gov These cross-coupling strategies are generally preferred over a direct Heck reaction for installing a vinyl group at the C3 position of the indazole core, especially when starting from the highly activated 3-iodo precursor. chim.it
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a new C-C bond. wikipedia.org While direct Negishi coupling at the C3-iodo position of this compound is feasible, an alternative and powerful strategy for functionalizing the C3 position involves a directed metalation approach. chim.it
This strategy begins with an N-protected indazole (lacking the C3-iodo substituent). Regioselective zincation at the C3 position is achieved using a strong, non-nucleophilic base like TMP₂Zn (2,2,6,6-tetramethylpiperidide zinc complex). researchgate.net This generates a 3-zincated indazole intermediate in situ. This organozinc species can then undergo a subsequent Negishi cross-coupling reaction with a variety of aryl or heteroaryl iodides in the presence of a palladium catalyst. chim.itresearchgate.net This C-H activation and zincation sequence provides a distinct route to C3-functionalized indazoles, complementing the strategies that rely on a pre-installed C3-halogen.
C-H Functionalization Strategies on this compound Framework
Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. However, for a substrate like this compound, these methods must compete with the highly reactive C-I and C-Br bonds, which are typically the primary sites for metal-catalyzed reactions.
Direct C-H arylation of the indazole core is a significant challenge, particularly at the C3 position of 1H-indazoles, due to its lower reactivity compared to other positions or to the 2H-indazole tautomer. nih.govrsc.org Most successful protocols for direct C3-arylation have been developed for N-substituted indazoles that lack other reactive handles like halogens. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, often in combination with a specific ligand like 1,10-phenanthroline, and a base in a high-boiling polar solvent like DMA. researchgate.net
For the this compound framework, a direct C-H functionalization reaction is unlikely to be selective. Any palladium catalyst introduced would almost certainly engage in a cross-coupling reaction at the C3-iodine or C6-bromine position before a C-H activation event could occur. Therefore, direct C-H arylation is not considered a primary strategy for modifying this specific dihalogenated substrate. Instead, it is a valuable method for functionalizing simpler indazole skeletons, which can then be halogenated if further diversity is required. researchgate.net
C-H Amination and Amidation Reactions
Direct C-H amination and amidation have emerged as powerful, atom-economical methods for introducing nitrogen-containing functional groups. While specific examples involving this compound are not extensively documented in the provided literature, the general reactivity of the indazole ring suggests potential pathways for such transformations. C-H functionalization is a developed field for creating C-N bonds in both intermolecular and intramolecular contexts to access synthetic variants of the indazole moiety. nih.gov
Recent advancements have highlighted the use of dioxazolones as efficient acylnitrene precursors for C-H amidation reactions. mdpi.com These precursors are thermally stable and react under mild conditions, often at room temperature or 40°C, without the need for stoichiometric external oxidants. mdpi.com Given the electronic properties of the indazole nucleus, transition-metal-catalyzed C-H amination, for instance at the C7 position, could be a feasible strategy. Catalytic systems involving metals like rhodium, iridium, and cobalt have been successfully employed for enantioselective C-H amidation on various aromatic systems. mdpi.com
The table below outlines representative conditions for C-H amidation on related heterocyclic systems, which could be adapted for this compound.
| Catalyst System | Nitrene/Amide Source | Key Features |
| Cp*Rh(III) / Chiral Carboxylic Acid | Dioxazolone | Intermolecular enantioselective amidation of benzylic C(sp³)-H bonds. mdpi.com |
| Co(III) Catalyst | Dioxazolone | Directed C-H amidation of thioamides. mdpi.com |
| Silver(I) | N/A | Mediates intramolecular oxidative C-H bond amination to form indazoles. nih.gov |
This table presents generalized data for C-H amidation reactions on related systems, suggesting potential applicability to this compound.
Carbonylations and Acylations
Carbonylation and acylation reactions introduce carbonyl functionalities, which are key for further synthetic manipulations. The C3 position of the indazole ring is a primary site for such transformations, often following a metal-catalyzed cross-coupling pathway. The iodo group at the C3 position of this compound is particularly susceptible to palladium-catalyzed carbonylation reactions, allowing the introduction of esters, amides, or carboxylic acids.
Acylation can also be achieved through various methods. While direct Friedel-Crafts acylation on the indazole ring is challenging due to the basicity of the nitrogen atoms, functionalization at the C3 position is well-established. chim.it This often involves metalation or cross-coupling strategies. chim.it
Borylation Reactions at Indazole C3-Position
The introduction of a boronate ester group at the C3 position of the indazole core is a valuable transformation, as it opens the door to a wide array of Suzuki-Miyaura cross-coupling reactions. Direct C-H borylation of indazoles has been reported, providing an efficient route to 3-borylated indazoles. chim.it For this compound, a more common strategy would involve a halogen-metal exchange of the C3-iodo group followed by quenching with a boron electrophile (e.g., triisopropyl borate). This approach takes advantage of the higher reactivity of the C-I bond compared to the C-Br bond.
These 3-borylated indazoles serve as key intermediates for synthesizing complex molecules by forming new carbon-carbon bonds with various aryl or heteroaryl halides.
N-Functionalization and Tautomeric Control in 1H-Indazole Derivatives
The nitrogen atoms of the indazole ring play a crucial role in its chemical behavior and biological activity. Control over N-functionalization is essential for modulating the compound's properties and for directing further reactions.
N1-Alkylation and Arylation Strategies
Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, making regioselective synthesis challenging. nih.govnih.gov The ratio of these isomers is influenced by steric and electronic effects of substituents on the indazole ring, as well as reaction conditions such as the base, solvent, and alkylating agent used. nih.govd-nb.info
For instance, studies on variously substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high N1-selectivity. nih.govnih.gov This selectivity is postulated to arise from the coordination of the Na⁺ cation with the N2-atom and an electron-rich substituent at the C3 position. nih.gov A specific synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole has been reported using potassium hydroxide (B78521) and dimethyl sulfate (B86663) in N,N-dimethylformamide, achieving a 98% yield. chemicalbook.com
The table below summarizes conditions influencing the regioselectivity of indazole N-alkylation.
| Base / Solvent | Alkylating Agent | Major Isomer | Rationale | Ref. |
| NaH / THF | Pentyl Bromide | N1 | Coordination of Na⁺ with N2 and C3 substituent. | nih.gov |
| KOH / DMF | Dimethyl Sulfate | N1 (for this compound) | Specific reported synthesis. | chemicalbook.com |
| NaH / DMF | Isopropyl Iodide | Mixture (N1: 38%, N2: 46% for a model substrate) | Conventional conditions often lead to mixtures. | nih.gov |
This interactive table summarizes reaction conditions and outcomes for the N-alkylation of indazoles.
N-Protection and Deprotection Strategies
To control reactivity and avoid undesired side reactions at the nitrogen atoms, protection/deprotection strategies are often employed. The Boc (tert-butoxycarbonyl) group is a common protecting group for the indazole nitrogen. For example, in the synthesis of a library of 3-amino-indazole derivatives, the ring NH was protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and DMAP (4-dimethylaminopyridine). nih.gov This protection directs subsequent reactions to other positions on the scaffold. Deprotection is typically achieved under acidic conditions. Another common protecting group is the tosyl group, leading to compounds like 6-bromo-3-iodo-1-tosyl-1H-indazole. sigmaaldrich.com
Regioselective Functionalization Beyond C3 and C6: C7-Bromination and Derivatization
While the C3 and C6 positions are readily functionalized, achieving regioselectivity at other positions, such as C7, requires specific strategies. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov This methodology provides a pathway to introduce functionality at the C7 position, which is often crucial for modulating biological activity. nih.gov
Following C7-bromination, the newly introduced bromine atom can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the C7 position. This two-step sequence of C7-bromination followed by cross-coupling offers a powerful strategy for creating diverse C7-functionalized indazole derivatives, which could be applied to the this compound system, provided the relative reactivity of the halogens is carefully managed. nih.gov
Mechanistic Investigations of Biological Activities Derived from 6 Bromo 3 Iodo 1h Indazole Scaffolds
Structure-Activity Relationship (SAR) Studies of Halogenated Indazole Derivatives
The nature and position of halogen substituents on the indazole core can significantly alter the potency and efficacy of derivatives. Studies on synthetic cannabinoid receptor agonists (SCRAs) with halogenated indazole cores have provided specific insights into these effects on receptor binding. nih.govresearchgate.net
For instance, when examining substitutions at the 5-position of the indazole ring, analogs with a fluorine atom generally exhibit the lowest EC₅₀ values, indicating higher potency at the CB₁ receptor. nih.govresearchgate.net In contrast, bromination at this position can lead to a significant reduction in potency, particularly for derivatives with a tert-leucine methyl ester head group. nih.gov The effect of chlorination appears to be intermediate and can vary depending on the other structural features of the molecule. nih.govresearchgate.net For SCRAs with an amide head moiety, chlorinated analogs were found to be more potent than brominated ones, while the reverse was true for those with a methyl ester head group. nih.govresearchgate.net
Table 1: In Vitro CB₁ Receptor Activity of 5-Halogenated Indazole SCRAs
| Compound | Substitution at Position 5 | Head Moiety | Potency (EC₅₀) | Comment |
|---|---|---|---|---|
| MDMB-5'F-BUTINACA | Fluorine | tert-leucine methyl ester | Low EC₅₀ (High Potency) | Fluorinated analogs generally show the highest potency. nih.govresearchgate.net |
| MDMB-5'Cl-BUTINACA | Chlorine | tert-leucine methyl ester | Intermediate Potency | Potency is comparable to non-halogenated analog. nih.gov |
| MDMB-5'Br-BUTINACA | Bromine | tert-leucine methyl ester | Reduced Potency (4.8-fold less potent than non-halogenated) | Bromination significantly reduces potency in this series. nih.gov |
| ADB-5'F-BUTINACA | Fluorine | tert-leucinamide | - | Potency can be lower than non-halogenated analog in some assays. researchgate.net |
| ADB-5'Br-BUTINACA | Bromine | tert-leucinamide | - | Potency can be similar to or lower than non-halogenated analog depending on the assay. researchgate.net |
The substituents at the C3 and C6 positions of the indazole ring are critical determinants of biological activity. The 6-bromo-3-iodo-1H-indazole scaffold itself is designed for strategic functionalization at these sites. The iodine at C3 is an excellent leaving group for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. chim.it
SAR studies have repeatedly confirmed that groups at the C3 and C6 positions are crucial for inhibitory activities against various enzymes. nih.gov For example, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), the 1H-indazole scaffold was identified as a key pharmacophore. nih.gov The SAR analysis indicated that while the indazole core is necessary for IDO1 inhibition, the substituent groups at the 6-position largely affect the inhibitory activity. nih.gov Similarly, for a series of 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to play a crucial role in their potent IDO1 inhibitory activities. mdpi.com
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Substituents on the indazole ring can influence the molecule's preferred conformation, thereby affecting its pharmacological profile. While direct measurement of these conformational changes can be complex, computational methods like molecular docking provide valuable insights.
Docking studies for 1H-indazole-based IDO1 inhibitors suggest that effective binding requires a specific orientation within the enzyme's active site. nih.gov The model shows that these inhibitors form key interactions with the ferrous ion of the heme group and with residues in two hydrophobic pockets (Pocket A and B). nih.gov The nature and size of the substituents at positions like C3 and C6 can dictate the molecule's ability to adopt the optimal conformation to fit within these pockets and establish these critical interactions, thus ensuring potent inhibitory activity. nih.gov
Molecular Mechanisms of Action for this compound-Derived Bioactive Agents
Derivatives of this compound exert their biological effects through various molecular mechanisms, most notably through the inhibition of key enzymes involved in disease progression and the modulation of cellular signaling pathways that control cell fate.
The indazole scaffold is a recognized "privileged structure" in the development of kinase inhibitors. rsc.orgpnrjournal.com Several indazole derivatives have shown significant anti-cancer activity by inhibiting protein kinases, which are critical regulators of cell signaling. rsc.org For example, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov
Another key enzyme target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion. nih.gov The 1H-indazole structure has been identified as a novel and potent scaffold for IDO1 inhibitors. nih.gov The inhibitory mechanism involves the indazole derivative binding in the active site of the enzyme, with the indazole nitrogen atoms interacting with the heme iron, effectively blocking the enzyme's ability to metabolize tryptophan. nih.govnih.gov
Table 2: Enzyme Inhibition by Indazole Derivatives
| Derivative Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Substituted 1H-indazoles | IDO1 | 720 nM (Compound 121) | nih.govmdpi.com |
| 3-Substituted 1H-indazoles | IDO1 | 770 nM (Compound 122) | nih.govmdpi.com |
| 4,6-Substituted 1H-indazoles | IDO1 | 5.3 µM (Compound 2g) | nih.gov |
| 1H-indazole derivatives | FGFR1-3 | 0.8–90 µM | nih.gov |
| 1H-indazole analogue | EGFR (L858R/T790M mutant) | 0.07 µM (Compound 107) | nih.gov |
Beyond direct enzyme inhibition, indazole derivatives modulate intracellular pathways, leading to anti-cancer effects such as the induction of programmed cell death (apoptosis) and arrest of the cell cycle. nih.govnih.gov
Several studies have shown that indazole-based compounds can trigger apoptosis in a dose-dependent manner in various cancer cell lines. nih.govnih.gov One potent derivative, compound 2f, was found to promote apoptosis in breast cancer cells by altering the levels of key regulatory proteins; it increased the expression of the pro-apoptotic proteins Bax and cleaved caspase-3 while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the compound may induce apoptosis via the intrinsic, or mitochondrial, pathway. nih.gov Further evidence for this includes the observed decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) in cells treated with the compound. nih.gov
In addition to inducing apoptosis, these compounds can affect cell cycle progression. nih.govnih.gov Treatment of cancer cells with certain indazole derivatives has been shown to cause an arrest of cells in specific phases of the cell cycle. For example, some derivatives cause cell accumulation in the G2/M phase, while others lead to an increase in the G0/G1 population, preventing cells from entering the DNA synthesis (S) phase. nih.govnih.gov This disruption of the normal cell cycle ultimately inhibits the proliferation of cancer cells. nih.gov
Table 3: Cellular Effects of Bioactive Indazole Derivatives
| Compound | Cell Line | Effect | Mechanism/Observation |
|---|---|---|---|
| Compound 2f | 4T1 (Breast Cancer) | Apoptosis Induction | Upregulation of Bax & cleaved caspase-3; Downregulation of Bcl-2. nih.gov |
| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian), A549 (Lung) | Apoptosis Induction & Cell Cycle Arrest | Triggers apoptosis and causes arrest in the G2/M phase. nih.gov |
| Compound 6o | K562 (Leukemia) | Apoptosis & Cell Cycle Arrest | Affects apoptosis possibly by inhibiting Bcl2 family members and causes G0/G1 phase arrest. nih.gov |
Ligand-Receptor Interactions in Target Engagement
The therapeutic potential of compounds derived from the 6-bromo-1H-indazole scaffold is fundamentally linked to their interactions with biological targets. The engagement of these ligands with their corresponding receptors is a highly specific process governed by a variety of non-covalent interactions. Research into indazole derivatives highlights that the 1H-indazole motif can form effective interactions with the ferrous ion of heme and hydrophobic pockets within target enzymes, establishing it as a key pharmacophore for potent inhibitory activity. nih.gov
The nature and orientation of substituents on the indazole ring play a critical role in defining the binding affinity and selectivity. For instance, studies on indazole-based inhibitors targeting Hypoxia-Inducible Factor 1-alpha (HIF-1α) reveal that these molecules interact with key residues within the active site. nih.gov Similarly, molecular docking studies of 3-carboxamide indazole derivatives with the renal cancer receptor (PDB: 6FEW) have identified specific interactions with amino acid residues such as ASP784, LYS655, MET699, and GLU672. nih.gov These interactions, which can include hydrogen bonds, hydrophobic contacts, and van der Waals forces, are crucial for stabilizing the ligand-receptor complex and eliciting a biological response. The structure-activity relationship (SAR) analyses of various indazole series consistently show that modifications at positions C4, C5, C6, and C7 can significantly alter these binding patterns, thereby influencing the compound's potency and efficacy. nih.govacs.org
Computational Approaches in Biological Activity Prediction and Optimization
Molecular Docking Simulations for Binding Affinity Assessment
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor and to estimate the strength of the interaction. For derivatives of the this compound scaffold, docking simulations provide critical insights into their potential as therapeutic agents by assessing their binding affinity for specific biological targets.
These simulations are instrumental in understanding the binding patterns of indazole derivatives. For example, in the study of novel 3-carboxamide indazole derivatives as potential agents against renal cancer, AutoDock 4.0 was used to evaluate their interaction with the target receptor (PDB: 6FEW). nih.govrsc.org The results from such studies are often quantified as binding energy, with lower values indicating a more stable ligand-receptor complex. Among 26 synthesized compounds, derivatives 8v , 8w , and 8y exhibited the highest binding energies, suggesting strong potential for target engagement. nih.govrsc.org These computational predictions help in prioritizing compounds for synthesis and further biological testing. nih.gov Similar docking approaches have been applied to understand the binding efficiency of indazole derivatives with the HIF-1α protein, confirming stable interactions within the active site. nih.gov
The following table summarizes the binding energies of the most active indazole derivatives from a docking study against the renal cancer receptor.
| Compound | Binding Energy (kcal/mol) |
| 8v | -8.75 |
| 8w | -8.69 |
| 8y | -8.67 |
| 8s | -8.53 |
| 8c | -8.49 |
| Data sourced from studies on novel 3-carboxamide indazole derivatives. nih.govrsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For indazole-based scaffolds, QSAR is employed to understand which structural, electronic, and physicochemical properties are critical for their therapeutic effects.
Three-dimensional QSAR (3D-QSAR) studies on indazole derivatives targeting HIF-1α have been performed to identify the key molecular features influencing their inhibitory potency. nih.gov These models generate steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. By analyzing a training set of molecules with known activities, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov The reliability of these models is validated through various statistical measures. nih.gov The insights gained from QSAR can help in understanding the variability in the activity of different compounds and in mapping the essential pharmacophoric features required for potent biological action. nih.gov
Key descriptors often used in QSAR models for indazole analogs include:
ALogP: A measure of hydrophobicity. nih.gov
HOMO-LUMO gap: Related to the molecule's electronic reactivity and stability. nih.gov
Molecular weight and number of rings: Descriptors of molecular size and shape. nih.gov
Quantum Chemical Calculations for Mechanistic Insights in Biological Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules like this compound and its derivatives. researchgate.net These methods are used to calculate various molecular properties that are difficult to determine experimentally but are crucial for understanding biological mechanisms. researchgate.netresearchgate.net
For novel indazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study their physicochemical properties and electrostatic potential. nih.gov Such studies can determine the optimized geometry of the molecules and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. rsc.org For instance, a smaller energy gap suggests higher reactivity. In a study of 26 indazole derivatives, compounds 8a , 8c , and 8s were found to have the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.org These theoretical calculations help elucidate the electronic basis of ligand-receptor interactions and provide a mechanistic foundation for the observed biological activities. nih.govresearchgate.net
The table below shows the calculated HOMO-LUMO energy gaps for selected indazole derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8a | -6.21 | -1.15 | 5.06 |
| 8c | -6.32 | -1.21 | 5.11 |
| 8s | -6.45 | -1.34 | 5.11 |
| Data from DFT computational studies on novel indazole derivatives. rsc.org |
Advanced Analytical and Spectroscopic Characterization of 6 Bromo 3 Iodo 1h Indazole and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of novel compounds by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
For 6-Bromo-3-iodo-1H-indazole, HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), would be employed to verify its molecular formula, C₇H₄BrIN₂. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion is compared against the theoretically calculated exact mass. A mass accuracy within a few parts per million (ppm) provides unequivocal evidence for the proposed elemental formula. While literature often reports low-resolution mass spectrometry data showing a protonated molecule [M+H]⁺ at m/z 322.9, HRMS offers a much higher degree of confidence. rsc.orgrsc.org For instance, HRMS analysis of derivatives has been successfully used to confirm their complex structures, such as for (E)-3-(3,5-Dimethoxystyryl)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-indazole, where the calculated m/z for [M + H]⁺ was 469.2599 and the found value was 469.2603. rsc.org
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₇H₄⁷⁹Br¹²⁷IN₂ | [M]⁺ | 321.8603 |
| C₇H₄⁸¹Br¹²⁷IN₂ | [M]⁺ | 323.8582 |
| C₇H₅⁷⁹Br¹²⁷IN₂ | [M+H]⁺ | 322.8681 |
| C₇H₅⁸¹Br¹²⁷IN₂ | [M+H]⁺ | 324.8660 |
This interactive table presents the calculated exact masses for the primary isotopic compositions of the molecule and its protonated form.
The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would further corroborate the structure, showing two major peaks separated by approximately 2 m/z units.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-dimensional NMR experiments are fundamental for initial structural assessment.
¹H NMR: The proton NMR spectrum provides information about the number, environment, and coupling of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. rsc.orgrsc.org The chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its specific position on the aromatic ring.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N1-H | 13.62 | singlet (broad) | - |
| H-7 | 7.82 | doublet | 1.5 |
| H-4 | 7.40 | doublet | 8.6 |
| H-5 | 7.33 | doublet of doublets | 8.6, 1.6 |
Data acquired in DMSO-d₆ at 400 MHz. rsc.orgrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a cross-peak would be observed between the signals for H-4 and H-5, confirming their ortho relationship on the benzene (B151609) ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would definitively link the signals of H-4, H-5, and H-7 to C-4, C-5, and C-7, respectively. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically two- and three-bond) ¹H-¹³C correlations, which helps to piece together the carbon skeleton. researchgate.netyoutube.com Key expected correlations for confirming the indazole structure would include:
H-4 correlating to C-5, C-6, and the bridgehead carbon C-7a.
H-5 correlating to C-4, C-6, and C-7.
H-7 correlating to C-5, C-6, and the bridgehead carbon C-3a.
The N1-H proton correlating to C-3, C-7a, and potentially C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of their bonding connectivity. While less critical for a rigid planar molecule like the parent indazole, NOESY becomes essential for determining the stereochemistry and conformation of more complex derivatives with flexible side chains or substituents. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound has not been reported in the searched literature, studies on other indazole derivatives provide valuable insights into the expected solid-state behavior. nih.govacs.org
It is well-established that 1H-indazoles often form hydrogen-bonded dimers or trimers in the solid state through intermolecular N-H···N interactions between the pyrazole (B372694) rings of adjacent molecules. caribjscitech.com An X-ray analysis of this compound would be expected to show a planar bicyclic core. The analysis would also precisely define the C-Br and C-I bond lengths and any intermolecular interactions involving these halogen atoms, such as halogen bonding.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.
For this compound, the spectra would be dominated by vibrations associated with the indazole core. FT-IR and Raman are complementary techniques; for instance, symmetric vibrations are often stronger in Raman spectra, while asymmetric vibrations and those with a large change in dipole moment are more intense in FT-IR. mdpi.com Analysis of indazole amides by Raman spectroscopy has proven effective for differentiation. nih.gov
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N / C=C (ring) | Stretching | 1450 - 1650 |
| C-Br | Stretching | 500 - 700 |
| C-I | Stretching | 480 - 600 |
These are approximate ranges based on data from related indazole and halogenated aromatic compounds. nih.govresearchgate.netmdpi.com
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. fiveable.me These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror image. wikipedia.org
The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.
This section would become highly relevant for the analysis of chiral derivatives of this compound. If a chiral substituent were introduced, for example at the N-1 position, the resulting enantiomers could be distinguished and their absolute stereochemistry could potentially be assigned by comparing experimental CD spectra with those predicted by theoretical calculations. libretexts.orgnih.gov
Theoretical and Computational Studies on 6 Bromo 3 Iodo 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For indazole derivatives, methods like B3LYP with basis sets such as 6-31G++(d,p) are commonly employed to calculate various quantum chemical parameters. researchgate.net These calculations provide a fundamental understanding of the molecule's stability, electronic distribution, and reactivity.
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. For 6-bromo-3-iodo-1H-indazole, FMO analysis helps identify the most probable sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical FMO Parameters for this compound This table is illustrative of typical data obtained from DFT calculations for similar heterocyclic compounds.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the indazole ring and positive potential near the hydrogen atom attached to the nitrogen.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. These calculations can identify the structures of transition states, intermediates, and products along a reaction coordinate. By determining the activation energies associated with transition states, chemists can predict the feasibility and kinetics of a particular reaction. For instance, theoretical studies on the functionalization of the indazole ring, such as substitution reactions at the C3 position, rely on these calculations to understand the regioselectivity and efficiency of the process. chim.itnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the environment, such as solvent effects. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is critical for designing synthetic routes and understanding its solubility. These simulations can also be used to study its interactions with larger molecules, such as biological targets, by analyzing the stability of binding poses and calculating binding free energies using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA). researchgate.net
Advanced Quantum Chemical Methods for Spectroscopic Property Prediction
Quantum chemical methods are highly effective for predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org These predicted spectra can be compared with experimental data to confirm the structure of this compound and its derivatives. Similar computational techniques can also predict infrared (IR) frequencies and UV-Vis absorption spectra, providing a comprehensive spectroscopic profile of the molecule.
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics involves the use of computational methods to analyze chemical data and establish relationships between a molecule's structure and its properties (Structure-Property Relationships, or QSPR). For this compound, various molecular descriptors can be calculated, such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). chemscene.comechemi.com These descriptors, derived from the molecule's structure, can be used in data mining and machine learning models to predict its physicochemical properties, biological activity, or other behaviors without the need for extensive experimental work.
Table 2: Computed Physicochemical Properties for this compound Data sourced from publicly available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrIN₂ | chemscene.com |
| Molecular Weight | 322.93 g/mol | chemscene.com |
| TPSA | 28.68 Ų | chemscene.com |
| XLogP3 | 3.92 | echemi.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 6-Bromo-3-iodo-1H-indazole?
- Methodology : The compound is synthesized via regioselective iodination of 6-bromo-1H-indazole using iodine (1.5 equiv.) in DMF with KOH (2.0 equiv.) as a base. The reaction proceeds at room temperature for 3 hours, followed by quenching with Na₂S₂O₄/K₂CO₃ to yield a white solid (71.2% yield). Key characterization includes H NMR (DMSO-d₆, δ 13.62 for indazole NH) and MS (m/z 322.9 [M+H]) .
Q. How is this compound characterized after synthesis?
- Methodology : Use a combination of mass spectrometry (ESI-MS for molecular ion confirmation), H NMR to verify substitution patterns (e.g., aromatic proton splitting at δ 7.82 and 7.33), and elemental analysis. For crystalline derivatives, X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) ensures structural accuracy, focusing on R factors (<0.031) and data-to-parameter ratios (~21.9) .
Q. What solvents are suitable for experimental handling of this compound?
- Methodology : DMF and DMSO are preferred for reactions due to the compound’s moderate solubility. For purification, use ethanol/water mixtures. Storage requires protection from light at 2–8°C in inert solvents like acetonitrile or dichloromethane to prevent halogen exchange .
Advanced Research Questions
Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?
- Methodology : The 3-iodo group is more reactive than bromine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Steric hindrance from the indazole core can be mitigated using bulky ligands (e.g., XPhos) and Pd(OAc)₂ catalysts. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian09) to predict activation barriers .
Q. What computational methods predict binding affinity with kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., PDB: 3TKY). Apply QM/MM hybrid methods (ORCA) to optimize halogen-bond interactions between the iodine substituent and kinase hinge regions. Validate predictions with SPR binding assays (KD < 100 nM threshold) .
Q. How to resolve contradictory crystallographic data during structure refinement?
- Methodology : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding. For ambiguous electron density (e.g., disordered halogens), apply TWIN/BASF commands to model twinning. Validate with Rint (<5%) and check against Hirshfeld surface analysis (CrystalExplorer) .
Key Notes
- Validation : Cross-check spectral data (MS/NMR) with synthetic protocols to confirm purity (>98% by HPLC).
- Advanced Tools : Use Mercury (CCDC) for crystallographic visualization and Multiwfn for electron density analysis.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
